molecular formula C20H16N2O3S B2588491 (E)-3-(furan-2-yl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acrylamide CAS No. 1331459-94-9

(E)-3-(furan-2-yl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acrylamide

Cat. No. B2588491
CAS RN: 1331459-94-9
M. Wt: 364.42
InChI Key: HWAWHVFGUSBJMP-BQYQJAHWSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It may include the reaction conditions, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, stability, and reactivity .

Scientific Research Applications

Synthesis and Cytotoxic Properties

One study focused on developing a series of 2-phenylacrylamides, including analogues with furan moieties, as broad-spectrum cytotoxic agents against cancer cell lines. The research led to identifying compounds with enhanced cytotoxicity, highlighting the potential of furan-containing acrylamides in cancer therapy (Tarleton et al., 2013).

Green Chemistry Synthesis

Another study reported the enantioselective synthesis of (E)-2-cyano-3-(furan-2-yl) acrylamide using marine and terrestrial fungi, demonstrating an environmentally friendly approach to synthesizing such compounds. This work emphasizes the importance of green chemistry in the synthesis of potentially bioactive molecules (Jimenez et al., 2019).

Antiviral Potential

A novel compound structurally related to the query, with a furan moiety, was identified to suppress SARS coronavirus helicase enzymatic activities. This discovery suggests potential applications of furan-acrylamide derivatives in developing antiviral agents (Lee et al., 2017).

Chemosensing and Molecular Docking

Acylthiourea derivatives, containing furan and thiophene groups, have been synthesized and characterized for their chemosensing abilities, demonstrating the potential utility of furan-thiophene-containing compounds in detecting ions or molecules. Additionally, molecular docking studies suggested their possible anti-inflammatory, antimalarial, and antioxidant activities (Kalaiyarasi et al., 2019).

Electrophilic Aromatic Substitution and Catalysis

Research into palladium-catalyzed alkenation of thiophenes and furans highlighted the chemical versatility and reactivity of furan and thiophene derivatives, which are crucial for synthesizing complex organic molecules (Zhao et al., 2009).

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This could involve its interaction with biological macromolecules and its effect on biological pathways .

Safety and Hazards

This involves studying the toxicity of the compound, its environmental impact, and precautions that need to be taken while handling it .

properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3S/c23-19(8-7-16-3-1-11-25-16)21-15-6-5-14-9-10-22(17(14)13-15)20(24)18-4-2-12-26-18/h1-8,11-13H,9-10H2,(H,21,23)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWAWHVFGUSBJMP-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=CC(=C2)NC(=O)C=CC3=CC=CO3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C2=C1C=CC(=C2)NC(=O)/C=C/C3=CC=CO3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(furan-2-yl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acrylamide

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